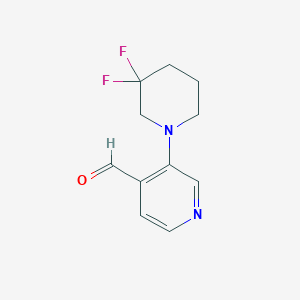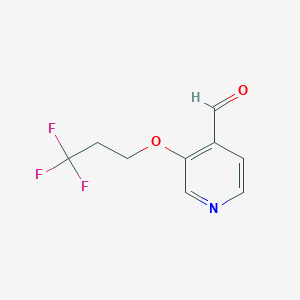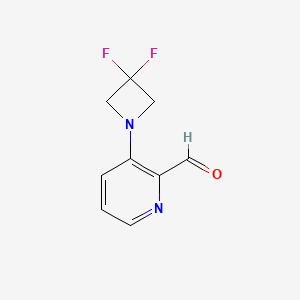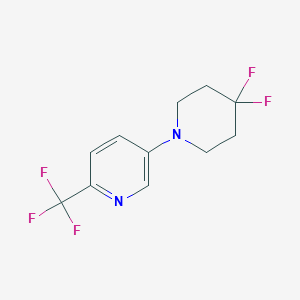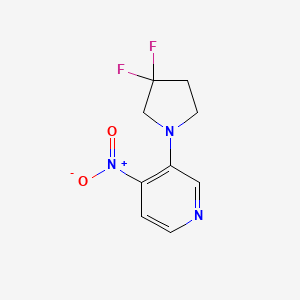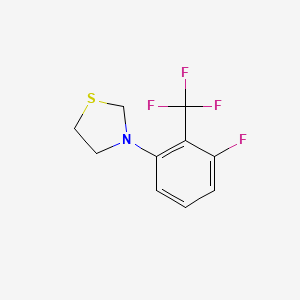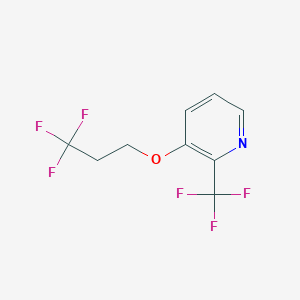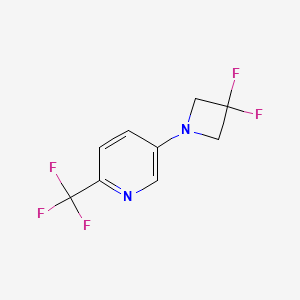![molecular formula C11H10N2O3 B1408769 methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate CAS No. 1043878-21-2](/img/structure/B1408769.png)
methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
描述
Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate (MCHC) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MCHC is a member of the cyclopenta[b]pyridine family, which has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
作用机制
The exact mechanism of action of methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth, inflammation, and microbial infection. methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the progression of cancer and inflammation. Additionally, methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a key signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has been found to exhibit several biochemical and physiological effects, including the inhibition of tumor growth, inflammation, and microbial infection. methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. Additionally, methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to the inhibition of inflammation. Lastly, methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has been found to exhibit antimicrobial activity by disrupting the cell membrane of bacteria, leading to cell death.
实验室实验的优点和局限性
Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is stable under a wide range of conditions, making it suitable for use in long-term experiments. Additionally, methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is highly soluble in organic solvents, allowing for easy preparation of stock solutions. Lastly, methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has been found to exhibit low toxicity in vitro, making it a safe compound for use in cell-based assays. However, methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate also has several limitations, including its high cost and limited availability. The synthesis of methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is a multi-step process that can be costly and time-consuming. Additionally, methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is not widely available, limiting its use in scientific research.
未来方向
There are several future directions for research on methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate, including its potential use as an anticancer, anti-inflammatory, and antimicrobial agent. One area of research could focus on the optimization of the synthesis method for methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate, with the goal of reducing the cost and increasing the yield of the compound. Additionally, future research could focus on the development of novel drug delivery systems for methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate, with the goal of improving its bioavailability and efficacy. Lastly, future research could focus on the identification of the specific targets and pathways involved in the mechanism of action of methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate, with the goal of developing more targeted and effective therapies.
科学研究应用
Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has been the subject of several scientific studies due to its potential therapeutic applications. One study found that methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate exhibited significant antitumor activity against human lung cancer cells in vitro, suggesting its potential use as an anticancer agent. Another study demonstrated that methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate exhibited potent anti-inflammatory activity in a mouse model of acute lung injury, suggesting its potential use as an anti-inflammatory agent. Additionally, methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
methyl 3-cyano-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)9-6-3-2-4-8(6)13-10(14)7(9)5-12/h2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGOBEIFQATJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC2=C1CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



